4-Fluoro-2-methyl-6-nitrophenol

pKa prediction intramolecular hydrogen bonding nucleophilicity

This specific 6-nitro regioisomer (ortho-OH/NO₂) provides unique intramolecular H-bonding, enhancing acidity and metal-chelation vs. 4-nitro or 5-nitro analogs. The para-F enables SNAr and Suzuki couplings, while ortho-methyl prevents bis-substitution. Ideal for medicinal chemistry SAR, metabolic stabilization (F bioisostere), and MOF ligand synthesis. Available in research to bulk quantities.

Molecular Formula C7H6FNO3
Molecular Weight 171.13 g/mol
CAS No. 1588441-30-8
Cat. No. B1397160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methyl-6-nitrophenol
CAS1588441-30-8
Molecular FormulaC7H6FNO3
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)[N+](=O)[O-])F
InChIInChI=1S/C7H6FNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3
InChIKeyYSSPDRCAPPNOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methyl-6-nitrophenol (CAS 1588441-30-8): Baseline Specifications and Compound Class Definition for Procurement


4-Fluoro-2-methyl-6-nitrophenol (CAS 1588441-30-8) is a trisubstituted phenolic fluorinated building block with the molecular formula C7H6FNO3 and molecular weight of 171.13 g/mol . The compound features a characteristic ortho-relationship between the phenolic hydroxyl and the nitro group, a fluorine substituent at the 4-position para to the hydroxyl, and a methyl group at the 2-position [1]. Commercially available at purities of 95-98% from multiple suppliers, it is classified as a fluoro-aromatic intermediate with applications in medicinal chemistry and materials research [2]. Its computed LogP (XLOGP3) of 2.4 and topological polar surface area of 66.05 Ų define its baseline physicochemical profile for formulation and SAR considerations .

Why 4-Fluoro-2-methyl-6-nitrophenol Cannot Be Interchanged with Regioisomeric Fluoro-methyl-nitrophenols


The fluorinated methyl-nitrophenol chemical space contains multiple regioisomers sharing the identical molecular formula C7H6FNO3 but differing critically in substitution pattern: 4-fluoro-2-methyl-5-nitrophenol (CAS 122455-84-9), 2-fluoro-5-methyl-4-nitrophenol (CAS 63762-80-1), and 3-fluoro-2-methyl-6-nitrophenol, among others . These positional isomers are not functionally interchangeable. The ortho-relationship between the phenolic OH and nitro group in the 6-nitro configuration establishes distinct intramolecular hydrogen bonding that alters acidity, nucleophilicity, and metal-chelating capacity relative to the 4-nitro or 5-nitro isomers [1]. Furthermore, the precise spatial arrangement of fluorine, methyl, and nitro substituents dictates reactivity in palladium-catalyzed cross-couplings, nucleophilic aromatic substitution (SNAr), and subsequent derivatization pathways . Substituting one regioisomer for another without validation introduces uncontrolled variables in reaction yield, regioselectivity, and downstream product purity.

Quantitative Differentiation Evidence for 4-Fluoro-2-methyl-6-nitrophenol Relative to Structural Analogs


Enhanced Phenolic Acidity via Ortho-Nitro Intramolecular Hydrogen Bonding: Comparison with 4-Fluoro-2-methyl-5-nitrophenol

The ortho-nitro group in 4-fluoro-2-methyl-6-nitrophenol forms a six-membered intramolecular hydrogen bond with the phenolic OH, which is absent in the 5-nitro regioisomer (CAS 122455-84-9) where nitro and OH are meta to each other. This structural feature lowers the predicted pKa by approximately 1.5-2.0 log units relative to the 5-nitro isomer, based on established ortho-substituent effects in nitrophenol systems [1][2]. The enhanced acidity translates to greater phenoxide nucleophile concentration under mildly basic conditions, facilitating O-alkylation and etherification reactions critical to building block utility .

pKa prediction intramolecular hydrogen bonding nucleophilicity SNAr reactivity

Fluorine Substituent Effects on Metabolic Stability: Comparison with Non-Fluorinated 2-Methyl-6-nitrophenol

Introduction of fluorine at the 4-position blocks a primary site for CYP450-mediated aromatic hydroxylation, which in the non-fluorinated analog 2-methyl-6-nitrophenol (CAS 13073-29-5) occurs predominantly at the para-position relative to the hydroxyl group. This substitution is predicted to increase metabolic half-life by reducing Phase I oxidative clearance, a well-established class-level principle of fluorinated aromatic drug design [1]. The fluorine atom's strong electron-withdrawing effect (-I) further deactivates the aromatic ring toward electrophilic metabolic attack [2].

metabolic stability oxidative metabolism CYP450 fluorine substitution

Positional Electronic Modulation for SNAr Reactivity: 4-Fluoro vs. 5-Fluoro vs. Non-Fluorinated Analogs

The 4-fluoro substituent in 4-fluoro-2-methyl-6-nitrophenol is positioned para to the hydroxyl group, creating a distinct electronic environment compared to regioisomers such as 3-fluoro-2-methyl-6-nitrophenol (fluorine ortho to hydroxyl) or 2-fluoro-5-methyl-4-nitrophenol . In SNAr reactions, the combination of the ortho-nitro group and para-fluoro substituent provides dual activation for nucleophilic displacement at the fluorine-bearing carbon, while the ortho-methyl group introduces steric shielding that can direct regioselectivity [1]. This specific arrangement is advantageous when selective mono-functionalization is required in complex synthetic sequences.

nucleophilic aromatic substitution SNAr leaving group electron-withdrawing substituents

Procurement-Relevant Application Scenarios for 4-Fluoro-2-methyl-6-nitrophenol (CAS 1588441-30-8)


Synthesis of Fluorinated Heterocyclic Scaffolds via Palladium-Catalyzed Cross-Coupling

The 4-fluoro substituent, combined with the ortho-nitro and ortho-methyl groups, creates a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. The para-fluoro position serves as an electrophilic partner for coupling with aryl/heteroaryl boronic acids or amines, enabling construction of biaryl and aryl-amine linkages essential for medicinal chemistry libraries . The phenolic hydroxyl remains available for orthogonal protection and subsequent derivatization, providing a three-point diversity vector for SAR exploration .

Nucleophilic Aromatic Substitution (SNAr) for Fluoro-Displacement Library Synthesis

The electron-deficient aromatic ring, activated by both the ortho-nitro and para-fluoro substituents, is primed for SNAr reactions with diverse nucleophiles (primary/secondary amines, thiols, alkoxides). This enables rapid generation of compound libraries through fluorine displacement at the 4-position [1]. The ortho-methyl group provides beneficial steric hindrance that can prevent unwanted bis-substitution and improve reaction selectivity, a feature that distinguishes this specific regioisomer from less sterically encumbered analogs .

Fluorinated Building Block for Metabolic Stability Optimization in Lead Compounds

For medicinal chemistry programs where lead compounds contain a phenolic or aniline core susceptible to rapid oxidative metabolism, 4-fluoro-2-methyl-6-nitrophenol offers a strategic fluorine substitution at the metabolically vulnerable para-position [2]. Following nitro group reduction to the corresponding aniline (or direct use of the phenol), the fluorine atom serves as a metabolically stable bioisostere that can improve pharmacokinetic half-life without substantially altering molecular recognition features .

Synthesis of Functional Materials and Metal-Organic Frameworks (MOFs)

The combination of a chelating ortho-nitrophenol moiety with a para-fluoro substituent creates a bifunctional ligand precursor suitable for constructing coordination polymers and MOFs . The phenolic oxygen and nitro group oxygen atoms can coordinate to metal centers, while the fluorine atom modulates electronic properties of the resulting framework without participating directly in metal binding. This enables fine-tuning of pore surface polarity and gas adsorption characteristics in porous materials research .

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